N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Description

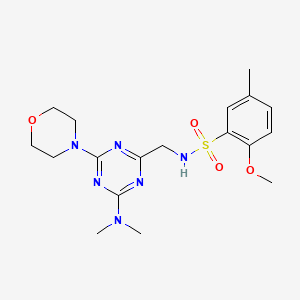

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide-triazine hybrid characterized by:

- Triazine core: Substituted at the 4-position with dimethylamino and 6-position with morpholino groups.

- Linkage: A methylene bridge connects the triazine to the benzenesulfonamide moiety.

- Benzene ring: 2-methoxy and 5-methyl substituents enhance hydrophobicity and electronic modulation.

Functionalization of 1,3,5-triazine with dimethylamine and morpholine.

Coupling the triazine intermediate to a 2-methoxy-5-methylbenzenesulfonamide via bromomethylation or similar alkylation methods .

Potential applications may align with structurally related compounds, such as herbicides (triazine-based sulfonylureas) or kinase inhibitors (morpholino-containing derivatives) .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O4S/c1-13-5-6-14(27-4)15(11-13)29(25,26)19-12-16-20-17(23(2)3)22-18(21-16)24-7-9-28-10-8-24/h5-6,11,19H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVBKGRFUOCKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the dimethylamino and morpholino groups. The final step involves the sulfonation of the methoxy-methylbenzene moiety and its subsequent attachment to the triazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The process is often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylamino or morpholino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural Analogs with Varied Triazine Substituents

Key Insight: The target’s dimethylamino group balances electronic effects (moderate electron donation) and steric bulk, contrasting with diethylamino (more lipophilic) or bis-morpholino (polarity-dominant) analogs.

Analogs with Modified Benzene Substituents

Key Insight : The target’s 2-methoxy-5-methyl substitution likely improves metabolic stability compared to chloro analogs, which may exhibit higher electrophilicity and toxicity risks.

Linkage and Functional Group Variations

Key Insight : The target’s methylene linkage offers greater stability than thioether bonds and avoids the herbicidal mode of action seen in sulfonylureas .

Recommendations :

Evaluate herbicidal or kinase-inhibitory activity, leveraging structural parallels to sulfonylureas and morpholino-containing pharmaceuticals.

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a triazine core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C${15}$H${20}$N${6}$O${3}$S, with a molecular weight of approximately 392.5 g/mol. The presence of functional groups such as dimethylamino and morpholino enhances its biological activity, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C${15}$H${20}$N${6}$O${3}$S |

| Molecular Weight | 392.5 g/mol |

| Core Structure | Triazine ring with dimethylamino and morpholino groups |

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds within the same chemical family:

- Antitumor Activity : A related bis(morpholino-1,3,5-triazine) derivative demonstrated significant antitumor efficacy in both subcutaneous and orthotopic xenograft tumor models . This underscores the potential for this compound to exhibit similar effects.

- Inflammation Modulation : Studies have shown that triazine derivatives can modulate inflammatory pathways by acting on GPCRs. This suggests that our compound may be effective in managing conditions characterized by chronic inflammation.

- Antimicrobial Activity : Although direct evidence for this compound is sparse, related benzamide derivatives have exhibited notable antimicrobial properties against various pathogens .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide | Triazine core with morpholine | Anticancer | Similar core structure |

| N-(4-(diethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide | Diethylamino group | Antimicrobial | Different amino substitution |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of triazine-sulfonamide derivatives typically involves nucleophilic substitution reactions. For example, morpholine can react with chlorotriazine intermediates under controlled pH and temperature (e.g., reflux at 70–80°C for 8–9 h in aqueous sodium carbonate) to introduce the morpholino group . Key variables to optimize include stoichiometry of reagents (e.g., 1.5 equivalents of morpholine), reaction time, and solvent systems (e.g., water/dioxane mixtures). Monitoring via TLC and NMR ensures intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substitution patterns on the triazine ring and benzenesulfonamide moiety. For instance, methoxy and methyl groups exhibit distinct proton signals (δ ~3.8 ppm for OCH₃) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade compounds).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ ion) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity, and how should controls be designed?

- Methodological Answer : Initial screening could include:

- Enzyme Inhibition Assays : Target enzymes relevant to triazine derivatives (e.g., dihydrofolate reductase) using spectrophotometric methods.

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria, with sulfamethoxazole as a positive control .

- Cytotoxicity Assays : MTT tests on human cell lines (e.g., HEK-293) to establish IC₅₀ values. Include vehicle (DMSO) and untreated controls .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., nucleophilic substitution on the triazine core) be elucidated, and what computational tools support this analysis?

- Methodological Answer :

- Kinetic Studies : Vary reaction temperature and monitor progress via HPLC to determine activation energy (Arrhenius plots).

- Density Functional Theory (DFT) : Model transition states for morpholine substitution at the triazine C-6 position. Software like Gaussian 16 can predict regioselectivity .

- Isotopic Labeling : Use ¹⁵N-labeled morpholine to track bond formation via NMR .

Q. How do structural modifications (e.g., substituents on the triazine or benzenesulfonamide) influence bioactivity, and what datasets exist for comparative analysis?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Table :

- Data Sources : Compare with analogs like ethametsulfuron-methyl (triazine-ethoxy) and metsulfuron-methyl (triazine-methoxy) .

Q. How should researchers resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required for reproducibility) .

- Assay Conditions : Standardize protocols (e.g., pH, serum concentration in cell cultures). For example, serum proteins may bind sulfonamides, altering effective concentrations .

- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., triazole derivatives) to identify trends in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.